Mycoplanecin B
Description
Structure
2D Structure
Properties
CAS No. |
81018-84-0 |
|---|---|
Molecular Formula |
C60H100N10O13 |
Molecular Weight |
1169.5 g/mol |
IUPAC Name |
N,4-dimethyl-1-[3-methyl-2-[methyl(2-oxobutanoyl)amino]butanoyl]-N-[4,11,19,26-tetramethyl-6-(3-methylbutyl)-15,25-bis(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C60H100N10O13/c1-19-46(71)58(80)66(17)49(36(10)11)60(82)70-31-38(13)28-45(70)57(79)67(18)50-39(14)83-47(72)29-61-51(73)43(26-34(6)7)64(15)56(78)42-21-20-24-68(42)59(81)48(35(8)9)65(16)54(76)40(23-22-32(2)3)62-52(74)44-27-37(12)30-69(44)55(77)41(25-33(4)5)63-53(50)75/h32-45,48-50H,19-31H2,1-18H3,(H,61,73)(H,62,74)(H,63,75) |
InChI Key |
JIGXVESWGUAPCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=O)N(C)C(C(C)C)C(=O)N1CC(CC1C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of Mycoplanecin Variants A, B, D, and E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycoplanecins are a group of cyclic peptide antibiotics produced by the actinomycete Actinoplanes awajinensis subsp. mycoplanecinus.[1][2] First discovered for their potent activity against mycobacteria, including the pathogen Mycobacterium tuberculosis, they have garnered renewed interest as promising therapeutic leads.[2][3] These complex natural products are characterized as decadepsipeptides containing several non-proteinogenic and N-methylated amino acids, such as the unique trans-4-methyl- and trans-4-ethyl-l-proline residues.[2][4] Their unique mechanism of action, which involves targeting the DNA polymerase III sliding clamp (DnaN), distinguishes them from many current anti-tuberculosis drugs and highlights their potential for overcoming drug resistance.[2][5]
This technical guide provides an in-depth overview of the multi-faceted experimental approach used to determine the precise chemical structures of Mycoplanecin A and its recently characterized variants B, D, and E. It details the key methodologies, from isolation to advanced spectroscopic analysis, and presents the structural data in a comparative format.
Core Methodologies for Structural Elucidation
The determination of the complex cyclic structures of the Mycoplanecins requires a combination of isolation, purification, chemical degradation, and advanced spectroscopic techniques.
-
Isolation and Purification: The process begins with the extraction of the Mycoplanecin complex from the culture broth and mycelium of Actinoplanes awajinensis using organic solvents.[1] The crude extract is then subjected to a series of chromatographic separations, typically involving silica gel and Florisil column chromatography, to purify the complex.[1] Finally, individual Mycoplanecin variants (A, B, D, and E) are separated and isolated using high-performance liquid chromatography (HPLC), often with a C18 column.[1][6]
-
Chemical Degradation: Controlled acid hydrolysis is a critical step to break down the cyclic peptide structure into its constituent amino acid residues.[4][7] These residues are then identified and quantified using standard analytical techniques, providing the fundamental building blocks of the molecule. This classical method is essential for identifying both common and unusual amino acids, such as the 4-alkylprolines found in Mycoplanecins.[4][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of each Mycoplanecin variant.[4] Tandem MS (MS/MS) experiments are then used to sequence the peptide backbone. By analyzing the fragmentation patterns, the connectivity of the amino acid residues can be pieced together. A specialized mass analysis technique has also been developed to differentiate between α-amino acids and their N-methyl derivatives within the structure.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D NMR studies are indispensable for the complete structural assignment.[4][8]
-
¹H and ¹³C NMR: Provide information on the chemical environment of protons and carbons, respectively, helping to identify the specific amino acid residues, including the unusual homo-amino acids and alkylated prolines.[4][5]
-
2D NMR (COSY, TOCSY, HSQC, HMBC): These experiments establish connectivity. COSY and TOCSY reveal proton-proton couplings within each amino acid spin system, while HSQC correlates protons to their directly attached carbons. Long-range correlations from HMBC experiments are crucial for linking the individual amino acid residues together to build the complete peptide sequence and confirm the macrocyclic ring structure.
-
-
X-ray Crystallography: To confirm the absolute stereochemistry and three-dimensional conformation, co-crystallization of the molecule with its biological target can be performed. The structure of Mycoplanecin A has been successfully determined in complex with its target protein, DnaN, providing definitive proof of its structure and insight into its binding mode.[5][9]
Data Presentation: Structures and Properties
The concerted application of the above methodologies has led to the successful elucidation of Mycoplanecin A, B, D, and E. Mycoplanecin A is a cyclic peptide composed of ten residues, including several unique components.[4] The other variants differ in their composition of scarce homo-amino acids and 4-alkylprolines.[5][9]
Table 1: Physicochemical Properties of Mycoplanecin Variants
| Variant | Molecular Formula | Exact Mass (Da) | Key Structural Features |
| Mycoplanecin A | C₆₁H₁₀₂N₁₀O₁₃ | 1182.7628 | Contains (2S,4R)-4-ethylproline and L-2-amino-5-methylhexanoic acid.[4][10] |
| Mycoplanecin B | Not specified in results | Not specified in results | Variant containing different homo-amino acids and/or 4-alkylprolines.[5] |
| Mycoplanecin D | Not specified in results | Not specified in results | Variant containing different homo-amino acids and/or 4-alkylprolines.[5] |
| Mycoplanecin E | Not specified in results | Not specified in results | Variant containing different homo-amino acids and/or 4-alkylprolines.[5] |
Table 2: Amino Acid Composition of Mycoplanecin A
| No. | Amino Acid Residue | Abbreviation | Notes |
| 1 | α-Ketobutyric acid | α-KBA | |
| 2 | Glycine | Gly | |
| 3 | L-Leucine | L-Leu | |
| 4 | L-Proline | L-Pro | |
| 5 | L-2-amino-5-methylhexanoic acid | L-Homoleucine | Unusual amino acid.[4] |
| 6 | N-methyl-D-leucine | N-Me-D-Leu | |
| 7 | N-methyl-L-threonine | N-Me-L-Thr | |
| 8 | (2S,4R)-4-methyl-L-proline | 4-Me-L-Pro | Unusual amino acid.[4] |
| 9 | (2S,4R)-4-ethyl-L-proline | 4-Et-L-Pro | First report in a natural product.[1][4] |
| 10 | N-methyl-L-valine | N-Me-L-Val | 2 moles present.[4] |
Table 3: Bioactivity of Mycoplanecin E
| Compound | Target Organism | MIC (Minimum Inhibitory Concentration) | Reference |
| Mycoplanecin E | Mycobacterium tuberculosis | 83 ng/mL | [5][9] |
Experimental Protocols
The following are generalized protocols for the key experiments involved in the structural elucidation of Mycoplanecins, based on published methodologies.
Protocol 1: Isolation and Purification of Mycoplanecins
-
Fermentation & Extraction : Culture Actinoplanes awajinensis subsp. mycoplanecinus under suitable conditions. Centrifuge the culture to separate the mycelium from the broth. Extract the Mycoplanecin complex from both the filtrate and the mycelium using an organic solvent such as ethyl acetate.
-
Initial Purification : Concentrate the combined organic extracts in vacuo. Apply the crude extract to a silica gel column and elute with a solvent gradient (e.g., chloroform-methanol) to separate the Mycoplanecin complex from other metabolites.
-
Further Purification : Subject the active fractions to further chromatography on a Florisil column.
-
Variant Separation : Isolate the individual Mycoplanecin variants (A, B, D, E) using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a suitable solvent system (e.g., acetonitrile-water gradient).[1] Monitor the elution profile with a UV detector.
-
Purity Check : Assess the purity of each isolated variant using analytical HPLC and mass spectrometry.
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation : Dissolve a small amount of the purified Mycoplanecin variant in a suitable solvent (e.g., methanol or acetonitrile).
-
High-Resolution MS : Analyze the sample via direct infusion into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using positive electrospray ionization (ESI+). Acquire data in a range of 150-2500 m/z.[9] Determine the exact mass and calculate the molecular formula.
-
Tandem MS (MS/MS) : Select the parent ion of the Mycoplanecin for collision-induced dissociation (CID). Analyze the resulting fragment ions to deduce the amino acid sequence. Pay close attention to characteristic losses that indicate specific residues.
Protocol 3: NMR Spectroscopic Analysis
-
Sample Preparation : Dissolve 5-10 mg of the purified Mycoplanecin variant in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
1D NMR : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
2D NMR : Perform a suite of 2D NMR experiments, including:
-
COSY : To establish ¹H-¹H correlations within spin systems.
-
TOCSY : To identify all protons within a given amino acid's spin system.
-
HSQC : To correlate protons with their directly attached carbons.
-
HMBC : To identify long-range (2-3 bond) ¹H-¹³C correlations, which are essential for linking amino acid residues across peptide bonds and confirming the macrocycle's structure.
-
-
Data Analysis : Integrate all NMR data to assign all proton and carbon signals and piece together the final structure.
Visualizations
The following diagrams illustrate the workflow and structural relationships in Mycoplanecin elucidation.
Caption: A flowchart detailing the key stages from microbial fermentation to final structure determination.
Caption: Relationship between the core Mycoplanecin scaffold and its known variants.
Caption: The validated mechanism of action for Mycoplanecins, targeting the DnaN sliding clamp.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of Mycoplanecin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mycoplanecins, novel antimycobacterial antibiotics from Actinoplanes awajinensis subsp. mycoplanecinus subsp. nov. III. Structural determination of mycoplanecin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacious Extraction and Purification Technique of a Potential Antimycobacterial Bacteriocin Produced by Bacillus subtilis (MK733983) of Ethnomedicinal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Teicoplanin, antibiotics from Actinoplanes teichomyceticus nov. sp. VI. Chemical degradation: physico-chemical and biological properties of acid hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Mycoplanecin A | C61H102N10O13 | CID 197207 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Total Synthesis of Mycoplanecin A and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis of the potent antitubercular agent Mycoplanecin A, including detailed experimental protocols for key steps, and data on its biological activity. Furthermore, this document explores the synthesis and activity of Mycoplanecin A analogues, offering insights for the development of novel therapeutics targeting Mycobacterium tuberculosis.
Introduction
Mycoplanecin A is a cyclic depsipeptide natural product that has demonstrated significant promise as an antitubercular agent.[1] Its unique structural features, including several non-proteinogenic amino acids, and its novel mechanism of action make it an attractive lead compound for drug development.[1] Mycoplanecin A exerts its antimycobacterial effect by targeting the DNA polymerase III sliding clamp (DnaN), a critical component of the bacterial replication machinery.[2][3][4] This document details the first reported total synthesis of Mycoplanecin A and provides protocols for the synthesis of its analogues, alongside data on their biological activity.
Data Presentation
Total Synthesis of Mycoplanecin A: Key Fragment Yields
The total synthesis of Mycoplanecin A was achieved through a convergent strategy, involving the synthesis of two key fragments: a hexapeptide and a tetrapeptide. The overall yield for the longest linear sequence of 18 steps was 5.2%.[5]
| Fragment/Intermediate | Number of Steps | Overall Yield | Reference |
| Hexapeptide Fragment | 7 | 65% | [5] |
| Tetrapeptide Fragment | 5 | Not Reported | [5] |
| Linear Decapeptide | 2 | 81% (coupling) | [1] |
| Mycoplanecin A | 4 | ~30-40% (from linear precursor) | [5] |
Biological Activity of Mycoplanecin Analogues
The modification of the Mycoplanecin A scaffold offers a promising avenue for the development of analogues with improved potency and pharmacokinetic properties.
| Compound | Target | MIC (µg/mL) against M. tuberculosis | Reference |
| Mycoplanecin A | DnaN | <0.1 | [1] |
| Mycoplanecin E | DnaN | 0.083 | [2][3] |
Experimental Protocols
The following protocols are based on the first total synthesis of Mycoplanecin A by Papadopoulos, Junk, and Kazmaier.
Synthesis of the Hexapeptide Fragment
The synthesis of the hexapeptide fragment is a multi-step process involving the sequential coupling of amino acid building blocks. A key step in this synthesis is the esterification of the N-terminally protected dipeptide with the C-terminally protected ethyl proline, followed by a crucial O→N acyl shift.[5]
Protocol: Esterification and O→N Acyl Shift
-
Esterification: To a solution of the N-Cbz, O-TBS protected MeThr-Pro dipeptide (1.0 eq) in dichloromethane (DCM, 0.1 M), add 2-methyl-6-nitrobenzoic anhydride (MNBA, 1.5 eq) and 4-pyrrolidinopyridine (PPY, 0.1 eq). Stir the mixture at room temperature for 16 hours.
-
Work-up: Quench the reaction with saturated aqueous NaHCO3 solution and extract with DCM. Dry the combined organic layers over MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Deprotection and Acyl Shift: Dissolve the purified depsipeptide in methanol (0.05 M) and add Pd/C (10 mol%). Subject the mixture to an atmosphere of H2 (1 atm) and stir vigorously for 12 hours.
-
Purification: Filter the reaction mixture through a pad of Celite® and concentrate the filtrate. The resulting product is the hexapeptide fragment precursor with a regenerated secondary alcohol and a newly formed peptide bond.
Synthesis of the Tetrapeptide Fragment
The tetrapeptide fragment is synthesized through a stepwise peptide coupling strategy, starting from a protected D-leucine methyl ester.
Protocol: Stepwise Peptide Coupling
-
Boc Deprotection: Dissolve the Boc-protected amino acid or peptide (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM (0.2 M). Stir at room temperature for 1 hour, then concentrate under reduced pressure.
-
Peptide Coupling: Dissolve the resulting amine salt (1.0 eq) and the next Boc-protected amino acid (1.1 eq) in dimethylformamide (DMF, 0.1 M). Add a coupling reagent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 4 hours.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over MgSO4, filter, and concentrate. Purify the dipeptide by flash column chromatography. Repeat this cycle for the subsequent amino acid additions.
Fragment Coupling, Macrocyclization, and Final Acylation
The final stages of the synthesis involve the coupling of the hexapeptide and tetrapeptide fragments, followed by macrocyclization and the introduction of the α-ketobutyric acid moiety.
Protocol: Macrocyclization
-
Linear Precursor Deprotection: Cleave the terminal protecting groups of the fully assembled linear decapeptide.
-
High-Dilution Cyclization: Prepare a solution of the deprotected linear peptide in a suitable solvent (e.g., DMF/DCM mixture). In a separate flask, prepare a solution of a coupling reagent (e.g., COMU, 10 eq) in the same solvent at an elevated temperature (70 °C).
-
Slow Addition: Using a syringe pump, add the linear peptide solution to the coupling reagent solution over a period of 12 hours to maintain high-dilution conditions.
-
Work-up and Purification: After the addition is complete, stir the reaction for an additional 2 hours. Remove the solvent under reduced pressure and purify the crude macrocycle by preparative HPLC.
Mandatory Visualizations
Experimental Workflow for the Total Synthesis of Mycoplanecin A
Caption: Convergent total synthesis workflow of Mycoplanecin A.
Signaling Pathway: Mycoplanecin A Inhibition of the DnaN Sliding Clamp
Caption: Mechanism of Mycoplanecin A action on the DnaN sliding clamp.
References
- 1. Total Synthesis of Mycoplanecin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Development of Mycoplanecin B Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development of Mycoplanecin B analogues with enhanced therapeutic potential, particularly against Mycobacterium tuberculosis (Mtb). It includes an overview of the mechanism of action, quantitative data on existing analogues, and detailed protocols for key experimental procedures.
Introduction: this compound and its Therapeutic Promise
Tuberculosis (TB) remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains.[1] This necessitates the discovery of novel antibiotics with unique mechanisms of action. Mycoplanecins are a class of potent anti-tuberculosis antibiotics that represent a promising avenue for new drug development.[2][3] They operate via a distinct mechanism compared to many current TB drugs, suggesting potential efficacy against resistant Mtb strains.[1]
Recent research has highlighted that mycoplanecin analogues can exhibit significantly improved pharmaceutical properties. For instance, Mycoplanecin E demonstrates a minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis that is approximately 24-fold lower than the related compound, griselimycin.[2][3][4] The total synthesis of Mycoplanecin A has been accomplished, which provides a crucial platform for the late-stage derivatization and development of new analogues for structure-activity relationship (SAR) studies.[1]
Mechanism of Action: Targeting DnaN
Mycoplanecins exert their antimycobacterial effect by targeting the DNA polymerase III sliding clamp, DnaN, a critical component of the bacterial replisome.[1][2] This has been validated as a new and valuable anti-tuberculosis target.[3][4] Mycoplanecins bind to DnaN with nanomolar affinity, inhibiting its function and ultimately halting DNA replication, which leads to bacterial cell death.[2][3] This targeted action is highly selective for mycobacteria, with mycoplanecins showing no activity against a range of other Gram-positive and Gram-negative bacteria, which could mean they spare the human microbiota during treatment.[3]
A Workflow for Developing Novel Mycoplanecin Analogues
The development of new Mycoplanecin analogues follows a structured pipeline from initial design to preclinical evaluation. This workflow ensures a systematic approach to identifying candidates with improved potency and safety profiles.
Data Presentation: Mycoplanecin Analogue Activity
The following tables summarize the reported activity of various mycoplanecin (MP) analogues against mycobacterial species and their binding affinity to the DnaN target.
Table 1: Minimum Inhibitory Concentration (MIC) of Mycoplanecin Analogues
| Compound | MIC vs. M. tuberculosis H37Ra (µg/mL) | MIC vs. M. smegmatis (µg/mL) |
|---|---|---|
| Mycoplanecin A | 0.098 | 0.25 |
| This compound | 0.091 | 0.125 |
| Mycoplanecin C | 0.030 | 0.0625 |
| Mycoplanecin D | 0.094 | 0.5 |
| Mycoplanecin E | 0.083 | Not Reported |
| Griselimycin (GM) | 2.0 | Not Reported |
Data sourced from Fu et al., 2024.[3]
Table 2: DnaN Binding Affinity of Mycoplanecin Analogues
| Compound | Dissociation Constant (KD) vs. M. smegmatis DnaN (nM) |
|---|---|
| Mycoplanecin A | 13.0 ± 2.1 |
| This compound | 10.9 ± 1.2 |
| Mycoplanecin C | 12.3 ± 1.9 |
| Mycoplanecin D | 11.2 ± 1.5 |
| Griselimycin (GM) | 16.0 ± 2.6 |
Data sourced from Fu et al., 2024.[4]
Experimental Protocols
Detailed methodologies for the evaluation of this compound analogues are provided below. These protocols are fundamental for assessing the antimicrobial efficacy and safety profile of newly synthesized compounds.[5][6]
This protocol determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[5] The broth microdilution method is a standard and widely used technique.[7]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (or appropriate mycobacterial growth medium, e.g., Middlebrook 7H9)
-
Mycoplanecin analogues dissolved in a suitable solvent (e.g., DMSO)
-
Mycobacterial strain (e.g., M. tuberculosis H37Ra, M. smegmatis)
-
Resazurin sodium salt solution (for viability indication)[7]
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the mycobacterial strain to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Serial Dilution: Add 100 µL of broth to all wells of a 96-well plate. Dispense 100 µL of the dissolved mycoplanecin analogue into the first well of a row and perform a 2-fold serial dilution across the plate.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Seal the plates and incubate at the appropriate temperature and duration for the specific mycobacterial strain (e.g., 37°C for several days for Mtb).
-
Determining MIC: After incubation, add 30 µL of resazurin solution to each well and incubate for another 24 hours. The MIC is the lowest concentration of the analogue that prevents a color change (blue to pink), indicating inhibition of bacterial growth.[7]
This colorimetric assay is used to assess the effect of novel compounds on the viability and proliferation of mammalian cells, providing an initial screen for potential toxicity.[5][8]
Materials:
-
Human cell line (e.g., HepG2, A549, or a non-cancerous line like NIH/3T3)[5]
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Mycoplanecin analogues dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the mycoplanecin analogues in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control for toxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be determined by plotting viability against compound concentration.
Microscale Thermophoresis (MST) is a powerful technique to quantify the binding affinity between molecules, such as a small molecule inhibitor and its protein target, by measuring changes in fluorescence as a function of a temperature gradient.[4]
Materials:
-
Purified recombinant DnaN protein
-
Fluorescent labeling kit (e.g., NHS-ester dye)
-
Mycoplanecin analogues
-
MST instrument and capillaries
-
Assay buffer
Procedure:
-
Protein Labeling: Label the purified DnaN protein with a fluorescent dye according to the manufacturer's protocol. Ensure removal of any unbound dye.
-
Sample Preparation: Prepare a fixed concentration of the fluorescently labeled DnaN in the assay buffer.
-
Ligand Dilution: Create a serial dilution series of the mycoplanecin analogue (the ligand) at concentrations spanning the expected dissociation constant (KD).
-
Binding Reaction: Mix the labeled DnaN with each dilution of the mycoplanecin analogue. Allow the binding reaction to equilibrate.
-
MST Measurement: Load the samples into MST capillaries and perform the measurement on the MST instrument. The instrument will apply an infrared laser to create a temperature gradient and measure the corresponding change in fluorescence.
-
Data Analysis: Plot the change in thermophoresis against the logarithm of the ligand concentration. Fit the resulting binding curve to an appropriate model to determine the dissociation constant (KD), which reflects the binding affinity.[4]
References
- 1. Total Synthesis of Mycoplanecin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early stage efficacy and toxicology screening for antibiotics and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in the macrocyclization step of Mycoplanecin A synthesis
Welcome to the technical support center for the synthesis of Mycoplanecin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the challenging macrocyclization step in the total synthesis of this potent antitubercular agent.
Troubleshooting Guide
This guide addresses common issues encountered during the macrocyclization of the linear precursor of Mycoplanecin A.
Issue: Low or no yield of the desired macrocycle (Mycoplanecin A precursor).
-
Potential Cause 1: Intermolecular oligomerization is outcompeting the intramolecular cyclization.
-
Solution: The macrocyclization of the globally deprotected linear precursor of Mycoplanecin A is challenging and requires optimized high-dilution conditions to favor the intramolecular reaction.[1][2][3][4] It is crucial to maintain a very low concentration of the linear peptide throughout the reaction. This is often achieved by the slow addition of the linear precursor solution to the reaction mixture using a syringe pump.[2] Conducting the reaction in smaller batches may also be beneficial for larger-scale preparations.[5]
-
-
Potential Cause 2: The chosen coupling reagent is not effective for this specific peptide sequence.
-
Solution: The choice of coupling reagent has a significant impact on the success of the macrocyclization. For the synthesis of Mycoplanecin A, several reagents have been investigated. While reagents like PyAOP and COMU initially gave low yields (22%), optimization of the reaction conditions, particularly temperature, significantly improved the outcome.[2] TFFH was found to be ineffective, producing no desired product.[2] FDPP (pentafluorophenyl diphenyl-phosphinate) in combination with elevated temperature proved to be a more effective strategy.[2] It is recommended to screen a variety of modern coupling reagents.
-
-
Potential Cause 3: The conformation of the linear precursor is unfavorable for cyclization.
-
Solution: The presence of multiple N-methylated amino acids and proline residues in the Mycoplanecin A backbone can influence its conformational flexibility.[6] Performing the cyclization at an elevated temperature (e.g., 70 °C) can provide the necessary energy to overcome conformational barriers and facilitate the ring closure, leading to a significant improvement in yield.[2]
-
Issue: Difficulty in scaling up the macrocyclization reaction.
-
Potential Cause: Maintaining effective high-dilution conditions becomes more challenging at a larger scale.
-
Solution: A decrease in yield upon scaling up the macrocyclization is a known issue.[2] To mitigate this, it is critical to ensure that the rate of addition of the linear precursor is scaled appropriately with the total reaction volume to maintain a pseudo-high dilution environment. It has been observed that adding the linear peptide solution slowly along the inner wall of the flask is beneficial for larger-scale preparations.[5] Dividing the reaction into multiple smaller batches might be a more practical approach than a single large-scale reaction.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for a successful macrocyclization in the synthesis of Mycoplanecin A?
A1: Based on the first total synthesis of Mycoplanecin A, the most critical parameters are:
-
High-Dilution Conditions: To minimize intermolecular side reactions, the slow addition of the deprotected linear precursor via a syringe pump is essential.[2]
-
Elevated Temperature: Performing the reaction at a higher temperature (e.g., 70 °C) has been shown to dramatically improve the yield, likely by overcoming conformational hurdles of the linear peptide.[2]
-
Choice of Coupling Reagent: The selection of an appropriate coupling reagent is crucial, with FDPP and PyAOP showing better results under optimized conditions compared to COMU and TFFH.[2]
Q2: Which coupling reagents have been successfully used for the macrocyclization of the Mycoplanecin A precursor?
A2: The following table summarizes the performance of different coupling reagents in the synthesis of the Mycoplanecin A macrocycle:
| Coupling Reagent | Yield (%) | Notes |
| PyAOP | 22% (initial) | Yield significantly improved at elevated temperatures.[2] |
| COMU | 22% (initial), 39% (optimized eq.), 9% (at 70°C) | Increasing equivalents modestly improved the yield, but high temperature was detrimental with this reagent.[2] |
| TFFH | 0% | Failed to produce the desired product.[2] |
| FDPP | >52% (optimized) | Used for cyclizations at the 1 mM scale with significant success at elevated temperatures.[2] |
Q3: What is the recommended concentration for the macrocyclization reaction?
A3: While the exact optimal concentration can be substrate-dependent, the successful macrocyclization of the Mycoplanecin A precursor was performed at a 1 mM scale.[2] The principle of high dilution is more about the rate of addition versus the rate of reaction, rather than the absolute final concentration. The goal is to keep the instantaneous concentration of the reactive linear precursor extremely low.
Experimental Protocols
The following are representative protocols for the macrocyclization step based on the published synthesis of Mycoplanecin A.
Protocol 1: Macrocyclization using PyAOP at Elevated Temperature
-
Preparation of Solutions:
-
Solution A: Prepare a solution of the globally deprotected linear Mycoplanecin A precursor in a suitable solvent (e.g., DMF/CH2Cl2 mixture). The concentration should be calculated to result in a final reaction concentration of approximately 1 mM.
-
Solution B: In a separate flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), prepare a solution of PyAOP (e.g., 2-4 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (e.g., 4-8 equivalents) in the same solvent system.
-
-
Reaction Setup:
-
Heat the reaction flask (containing Solution B) to 70 °C.
-
Using a syringe pump, add Solution A to the heated reaction flask over a prolonged period (e.g., 4-8 hours).
-
-
Reaction Monitoring and Work-up:
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Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Protocol 2: Macrocyclization using FDPP
-
Preparation of Solutions:
-
Solution A: Prepare a solution of the deprotected linear precursor as described in Protocol 1.
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Solution B: In the reaction flask under an inert atmosphere, prepare a solution of FDPP (e.g., 2-4 equivalents) and a base (e.g., DIPEA) in the reaction solvent.
-
-
Reaction Execution:
-
Heat the reaction mixture to 70 °C.
-
Slowly add Solution A to the reaction flask via a syringe pump over 4-8 hours.
-
-
Work-up and Purification:
-
Follow the same monitoring, work-up, and purification procedures as outlined in Protocol 1.
-
Visualizations
Caption: Troubleshooting logic for low-yield Mycoplanecin A macrocyclization.
References
- 1. Total Synthesis of Mycoplanecin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of Mycoplanecin A. – Open Source Pharma Foundation [magazine.ospfound.org]
- 4. researchgate.net [researchgate.net]
- 5. Total Synthesis of Mycoplanecin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycoplanecins, novel antimycobacterial antibiotics from Actinoplanes awajinensis subsp. mycoplanecinus subsp. nov. III. Structural determination of mycoplanecin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield of Mycoplanecin B from fermentation cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Mycoplanecin B from Actinoplanes awajinensis subsp. mycoplanecinus fermentation cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
This compound is a member of the mycoplanecin complex, a group of potent antimycobacterial peptide antibiotics. The producing organism is the actinomycete Actinoplanes awajinensis subsp. mycoplanecinus.[1]
Q2: What is a typical yield for this compound in a lab-scale fermentation?
Reported titers for the mycoplanecin complex in conventional submerged cultures have reached up to 145 µg/mL.[1] However, yields can vary significantly depending on the fermentation conditions.
Q3: What are the key precursors for this compound biosynthesis?
The biosynthesis of mycoplanecins involves a non-ribosomal peptide synthetase (NRPS) pathway. Key precursors identified include amino acids such as threonine and leucine.[2][3] Understanding the biosynthetic pathway can inform strategies like precursor feeding to potentially enhance yield.
Q4: What is the general approach to optimizing this compound production?
Optimizing this compound production involves a multi-faceted approach focusing on the fermentation medium composition and physical fermentation parameters. This includes selecting optimal carbon and nitrogen sources, and controlling pH, temperature, aeration, and agitation.
Q5: How can I quantify the concentration of this compound in my fermentation broth?
High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound. This technique allows for the separation and quantification of individual mycoplanecins from the fermentation broth extract.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low or No this compound Production | - Strain degradation or contamination.- Inappropriate media composition.- Suboptimal fermentation parameters (pH, temperature, aeration).- Incorrect inoculum preparation. | - Perform strain re-isolation and characterization. Check for contamination via microscopy and plating.- Review and optimize media components. Test different carbon and nitrogen sources.- Systematically optimize fermentation parameters using a design of experiments (DoE) approach.- Ensure a healthy and appropriately sized inoculum is used. |
| Inconsistent Yields Between Batches | - Variability in raw materials for the media.- Inconsistent inoculum quality or quantity.- Fluctuations in fermentation parameters.- Incomplete sterilization of equipment or media. | - Use high-quality, consistent sources for media components.- Standardize the inoculum preparation protocol.- Calibrate and monitor probes (pH, DO, temperature) regularly.- Validate sterilization procedures. |
| Foaming During Fermentation | - High protein content in the medium.- High agitation or aeration rates. | - Add food-grade antifoaming agents (e.g., silicone-based) as needed.- Optimize agitation and aeration to minimize excessive foaming while maintaining sufficient oxygen supply. |
| Poor Growth of Actinoplanes awajinensis | - Nutrient limitation in the medium.- Presence of inhibitory substances.- Incorrect pH or temperature. | - Analyze media components for potential limitations. Supplement with required nutrients.- Test for inhibitory compounds in the raw materials.- Ensure pH and temperature are within the optimal range for the growth of the microorganism. |
| Difficulty in Extracting this compound | - Inefficient extraction solvent.- Incomplete cell lysis.- Degradation of the antibiotic during extraction. | - Test a range of organic solvents (e.g., ethyl acetate, butanol) for optimal extraction.- Employ cell disruption techniques if this compound is intracellular.- Perform extraction at lower temperatures and avoid prolonged exposure to harsh pH conditions. |
Experimental Protocols
Inoculum Preparation
-
Aseptic Technique: All procedures should be performed under sterile conditions in a laminar flow hood.
-
Culture Growth: Inoculate a loopful of Actinoplanes awajinensis subsp. mycoplanecinus from a stock culture onto a suitable agar medium (e.g., ISP Medium 2).
-
Incubation: Incubate the plates at 28-30°C for 7-10 days, or until sufficient sporulation is observed.
-
Seed Culture: Transfer a well-sporulated agar plug (approximately 1 cm²) into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth with 1% glucose).
-
Incubation of Seed Culture: Incubate the seed culture on a rotary shaker at 200-250 rpm and 28-30°C for 48-72 hours.
Fermentation
-
Fermentation Medium: Prepare the production medium with optimized carbon and nitrogen sources. A representative medium for actinomycetes could contain (per liter): 50 g glucose, 10 g soybean meal, 5 g yeast extract, 1 g K₂HPO₄, 1 g MgSO₄·7H₂O, and 2 g CaCO₃.
-
Sterilization: Sterilize the fermenter containing the production medium at 121°C for 20-30 minutes.
-
Inoculation: Aseptically transfer the seed culture to the fermenter. A typical inoculum size is 5-10% (v/v).
-
Fermentation Parameters: Maintain the fermentation at 28-30°C with an agitation of 200-400 rpm and an aeration rate of 1-1.5 vvm (volume of air per volume of medium per minute). Control the pH between 6.5 and 7.5.
-
Sampling: Aseptically collect samples at regular intervals (e.g., every 24 hours) to monitor growth and this compound production.
Extraction of this compound
-
Separation of Biomass: Centrifuge the fermentation broth at 5,000-8,000 x g for 15-20 minutes to separate the mycelium from the supernatant.
-
Solvent Extraction: Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate or n-butanol. Repeat the extraction 2-3 times.
-
Concentration: Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Re-dissolution: Re-dissolve the dried extract in a small volume of methanol or a suitable solvent for HPLC analysis.
HPLC Quantification of this compound
-
Note: This is a general protocol and may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). For example, start with 20% acetonitrile and increase to 80% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 220 nm.
-
Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: A general workflow for this compound production.
Caption: A troubleshooting flowchart for low this compound yield.
Caption: A simplified overview of the this compound biosynthetic pathway.
References
- 1. Mycoplanecins, novel antimycobacterial antibiotics from Actinoplanes awajinensis subsp. mycoplanecinus subsp. nov. I. Taxonomy of producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mycoplanecin B MIC Assays Against M. tuberculosis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mycoplanecin B in Minimum Inhibitory Concentration (MIC) assays against Mycobacterium tuberculosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound against M. tuberculosis?
A1: this compound, a cyclic depsipeptide, targets the DNA polymerase III sliding clamp (DnaN), a critical component of the bacterial replisome.[1][2] This mechanism is distinct from many currently used tuberculosis drugs, suggesting potential efficacy against resistant strains.[1]
Q2: What is the reported MIC of Mycoplanecin variants against M. tuberculosis?
A2: Mycoplanecin E has demonstrated a particularly low MIC of 83 ng/mL against M. tuberculosis.[2] The potency of Mycoplanecin A has also been noted to be significantly lower than that of the related griselimycins.[1]
Q3: Which culture medium is recommended for this compound MIC assays with M. tuberculosis?
A3: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) is a standard medium for M. tuberculosis susceptibility testing. However, the components of OADC, particularly albumin, can bind to peptide antibiotics, potentially reducing their effective concentration. Researchers may consider using a modified protocol with reduced albumin or alternative media, but this requires thorough validation.
Q4: How should this compound be dissolved and stored for MIC assays?
A4: Due to its peptide nature, this compound may have specific solubility requirements. It is recommended to dissolve the compound in a small amount of a suitable solvent like DMSO and then further dilute in the assay medium. Stock solutions should be stored at -20°C or lower to maintain stability. Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent MIC results between replicates and experiments | 1. Inoculum variability: Inconsistent bacterial density or clumping of M. tuberculosis. 2. This compound instability: Degradation of the peptide in the culture medium during the long incubation period. 3. Binding to labware: Adsorption of the peptide to the surface of standard polystyrene microtiter plates. 4. Inhomogeneous drug solution: Improper mixing of this compound in the assay medium. | 1. Standardize inoculum preparation: Use a McFarland standard to adjust the turbidity of the bacterial suspension and vortex thoroughly with glass beads to break up clumps. Perform serial dilutions to confirm CFU/mL. 2. Assess stability: Consider pre-incubating the drug in the medium for the duration of the assay to assess for loss of activity.[3] 3. Use appropriate labware: Utilize polypropylene or coated glass tubes and plates to minimize peptide binding.[4] 4. Ensure proper mixing: Vortex the drug solution thoroughly at each dilution step. |
| Higher than expected MIC values | 1. Binding to media components: this compound may be binding to albumin or other proteins in the OADC supplement. 2. Inaccurate drug concentration: Errors in weighing or diluting the compound. 3. Resistant bacterial population: The specific strain of M. tuberculosis may exhibit resistance. | 1. Modify media: Consider using a medium with a lower concentration of albumin or a different supplement, ensuring the growth of M. tuberculosis is not compromised. 2. Verify concentration: Re-weigh the compound and carefully prepare fresh stock solutions and dilutions. 3. Use a quality control strain: Include a reference strain with a known MIC for this compound (if available) or other control compounds to validate the assay.[5] |
| No bacterial growth in control wells | 1. Inoculum too dilute: The starting bacterial concentration was too low for visible growth within the incubation period. 2. Inactive bacterial culture: The M. tuberculosis culture used for the inoculum was not viable. 3. Contamination: Contamination of the culture medium or reagents. | 1. Verify inoculum density: Plate a dilution of the inoculum on solid medium to confirm the CFU/mL. 2. Use a fresh culture: Prepare the inoculum from a fresh, actively growing culture of M. tuberculosis. 3. Maintain sterile technique: Ensure all reagents and equipment are sterile. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound against M. tuberculosis
This protocol is adapted from standard methods for antimicrobial peptide susceptibility testing.[4][6][7]
Materials:
-
This compound
-
Mycobacterium tuberculosis H37Rv (or other test strain)
-
Middlebrook 7H9 broth
-
OADC supplement (or alternative)
-
Sterile, U-shaped 96-well polypropylene microtiter plates[6]
-
Sterile polypropylene tubes
-
Dimethyl sulfoxide (DMSO)
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
McFarland 0.5 turbidity standard
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Further dilute the stock solution in Middlebrook 7H9 broth to create a working stock at 10 times the highest desired final concentration.
-
Perform serial two-fold dilutions of the working stock in 7H9 broth in polypropylene tubes.
-
-
Preparation of M. tuberculosis Inoculum:
-
Grow M. tuberculosis in 7H9 broth with OADC to mid-log phase.
-
Adjust the turbidity of the culture to match a McFarland 0.5 standard using fresh 7H9 broth. This corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute the adjusted bacterial suspension 1:100 in 7H9 broth to achieve a final inoculum density of approximately 1-5 x 10^5 CFU/mL.
-
-
Assay Plate Setup:
-
Add 100 µL of 7H9 broth to each well of a 96-well polypropylene plate.
-
Add 11 µL of each 10x this compound dilution to the corresponding wells.[4]
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well.
-
Include a positive control (bacteria with no drug) and a negative control (broth only).
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 7-14 days, or until growth is visible in the positive control well.
-
-
MIC Determination:
-
After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.
-
The MIC is the lowest concentration of this compound that prevents a color change of the resazurin indicator from blue to pink.
-
Visualizations
References
- 1. Total Synthesis of Mycoplanecin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Practical Guidance for Clinical Microbiology Laboratories: Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 5. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
Troubleshooting inconsistent results in Mycoplanecin B bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mycoplanecin B bioassays. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent anti-tuberculosis antibiotic that targets the DNA polymerase III sliding clamp, DnaN.[1] By binding to DnaN, this compound disrupts DNA replication in Mycobacterium tuberculosis, leading to bacterial death. This mechanism is distinct from many currently used tuberculosis drugs, suggesting potential efficacy against resistant strains.[1]
Q2: What is the recommended bioassay for determining the activity of this compound?
The recommended bioassay is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This method is a standardized approach for antimicrobial susceptibility testing of Mycobacterium tuberculosis and provides quantitative results.[2][3][4][5]
Q3: How should I store this compound?
As a peptide-based antibiotic, this compound should be stored under specific conditions to ensure its stability.
-
Lyophilized Powder: For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed container, protected from light.[6][7][8] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can reduce stability.[7][8]
-
Stock Solutions: It is highly recommended to prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles.[6][9] Store stock solutions at -20°C or -80°C. For short-term storage (up to a week), solutions can be kept at 4°C.[10]
Q4: What solvent should I use to dissolve this compound?
The solubility of peptides depends on their amino acid composition. For this compound, which has a complex structure, it is advisable to start with a small amount to test solubility. A common starting point for dissolving peptides is sterile, distilled water. If solubility is an issue, small amounts of organic solvents like DMSO or DMF can be used to aid dissolution, followed by dilution with the assay medium.
Troubleshooting Inconsistent Bioassay Results
Inconsistent results in this compound bioassays, particularly in MIC determination, can arise from several factors. This section provides a guide to identifying and resolving common issues.
Problem 1: High variability in MIC values between replicates.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions.[11] |
| Inhomogeneous this compound Solution | Ensure the this compound stock solution is completely dissolved and well-mixed before preparing dilutions. |
| Bacterial Clumping | Vortex the M. tuberculosis inoculum with glass beads to ensure a homogenous single-cell suspension before dilution.[3][4] |
| Edge Effects in Microtiter Plates | Avoid using the outermost wells of the 96-well plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile medium. |
Problem 2: No bacterial growth in the positive control wells.
| Potential Cause | Troubleshooting Steps |
| Inactive Bacterial Inoculum | Use a fresh culture of M. tuberculosis for preparing the inoculum. Ensure the culture is in the logarithmic growth phase. |
| Incorrect Inoculum Density | Prepare the inoculum according to a standardized protocol, such as adjusting to a 0.5 McFarland standard, to ensure the correct bacterial concentration.[3][4] |
| Contamination of Media or Reagents | Use sterile techniques throughout the experimental setup. Check media and reagents for any signs of contamination. |
Problem 3: Bacterial growth in the negative control (sterility) wells.
| Potential Cause | Troubleshooting Steps |
| Contamination of Media or Reagents | Use fresh, sterile media and reagents. Ensure aseptic techniques are followed during the entire procedure. |
| Contaminated Microtiter Plate | Use sterile, individually wrapped microtiter plates. |
Problem 4: MIC values are consistently higher or lower than expected.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | Ensure proper storage and handling of this compound (see Q3). Prepare fresh dilutions for each experiment. |
| Incorrect Drug Concentration | Verify the initial concentration of the this compound stock solution and double-check the dilution calculations. |
| Variation in Media Composition | Use a standardized medium like Middlebrook 7H9 with OADC supplement for consistency.[3] Variations in media components can affect drug activity and bacterial growth.[11] |
| Incorrect Incubation Conditions | Incubate plates at 36 ± 1°C in a humidified incubator.[3][4] Ensure proper gas exchange if required. |
Experimental Protocols
Broth Microdilution Assay for MIC Determination of this compound against M. tuberculosis
This protocol is adapted from the EUCAST reference method for broth microdilution susceptibility testing of M. tuberculosis.[3]
1. Preparation of this compound Stock Solution: a. Allow the lyophilized this compound to equilibrate to room temperature in a desiccator. b. Reconstitute the peptide in a suitable solvent (e.g., sterile water or DMSO) to a high concentration (e.g., 10 mg/mL). c. Aliquot the stock solution and store at -20°C or -80°C.
2. Preparation of M. tuberculosis Inoculum: a. Collect colonies of M. tuberculosis from a fresh culture on solid medium. b. Transfer the colonies to a tube containing sterile water and glass beads. c. Vortex for 1-2 minutes to break up clumps. d. Allow the large particles to settle for 30 minutes. e. Adjust the turbidity of the supernatant to a 0.5 McFarland standard. f. Dilute this suspension 1:100 in Middlebrook 7H9 broth with 10% OADC supplement to obtain the final inoculum.
3. Preparation of Microtiter Plates: a. In a 96-well U-shaped microtiter plate, add 100 µL of Middlebrook 7H9 broth to all wells. b. Add 100 µL of the this compound working solution to the first well of each row to be tested. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. d. Include a positive control (no drug) and a negative control (no bacteria) for each plate.
4. Inoculation and Incubation: a. Add 100 µL of the final bacterial inoculum to each well (except the negative control). b. Seal the plate with a breathable membrane or place it in a humidified container. c. Incubate the plate at 36 ± 1°C.
5. Reading and Interpretation of Results: a. Read the results visually using an inverted mirror when there is visible growth in the positive control wells (typically after 7-21 days). b. The MIC is the lowest concentration of this compound that inhibits visible growth of M. tuberculosis.
Visual Guides
This compound Mechanism of Action
Caption: this compound inhibits DNA replication by binding to the DnaN sliding clamp.
Troubleshooting Workflow for Inconsistent MIC Results
Caption: A logical workflow to troubleshoot inconsistent MIC results in bioassays.
References
- 1. Total Synthesis of Mycoplanecin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repub.eur.nl [repub.eur.nl]
- 4. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 6. genscript.com [genscript.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. Peptide Storage and Handling - Best Practices for Stability [genosphere-biotech.com]
- 10. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 11. microbe-investigations.com [microbe-investigations.com]
Strategies for the late-stage derivatization of the Mycoplanecin A scaffold
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the late-stage derivatization of the Mycoplanecin A scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most promising and accessible sites for late-stage derivatization on the Mycoplanecin A scaffold?
A1: Based on the first total synthesis, the most accessible site for late-stage derivatization is the N-terminal amine of the N-methylated valine residue.[1] This amine is unmasked in the penultimate step of the synthesis, allowing for the introduction of various acyl groups in the final step to generate analogs. Modification of other residues, such as the trans-4-alkylated-l-prolines, would likely require a more involved synthetic effort, including de novo synthesis of the modified amino acid building blocks.[1][2]
Q2: What are the primary challenges when introducing new N-acyl groups to the Mycoplanecin A core?
A2: The primary challenges include:
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Steric Hindrance: The N-terminal amine is part of a large, sterically hindered macrocycle, which can slow down the acylation reaction and require more forceful coupling conditions.
-
Reagent Purity: The deprotected macrocyclic amine precursor must be of high purity to ensure a clean acylation reaction and avoid side products.
-
Coupling Reagent Choice: The choice of coupling reagent is critical. While the original synthesis successfully used an acid chloride, other standard peptide coupling reagents like HATU or COMU might be employed, but their effectiveness could vary depending on the specific acid being introduced.[1]
-
Purification: The final products are often high molecular weight, potentially amphiphilic molecules that can be challenging to purify. Reversed-phase HPLC is typically required.
Q3: Are there any known issues with the stability of the Mycoplanecin A scaffold during derivatization?
A3: The Mycoplanecin A scaffold contains multiple ester and amide bonds. While generally stable, the macrocyclic ester bond could be susceptible to hydrolysis under harsh basic or acidic conditions. Therefore, derivatization reactions should be carried out under relatively mild conditions.
Q4: What analytical techniques are recommended for characterizing new Mycoplanecin A analogs?
A4: A combination of high-resolution mass spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) is essential for unambiguous structure elucidation and to confirm that the scaffold has not undergone any undesired transformations. For assessing purity, HPLC is the method of choice.
Troubleshooting Guides
Guide 1: Low Yield in the Final N-Acylation Step
Problem: "I am attempting to add a new acyl group to the deprotected Mycoplanecin A core, but I am consistently getting low yields of my desired product."
| Potential Cause | Recommended Solution |
| Inefficient Coupling Reagent | The original synthesis used 2-oxobutanoic acid chloride.[1] If you are using a different carboxylic acid, conversion to the acid chloride may be necessary. Alternatively, screen a panel of modern peptide coupling reagents such as HATU, HCTU, or COMU. The use of COMU was shown to be effective for a challenging coupling step earlier in the synthesis.[1] |
| Steric Hindrance | Increase the reaction temperature (e.g., from room temperature to 40-50 °C) and extend the reaction time. Use a less sterically hindered base if applicable. |
| Impure Amine Precursor | Ensure the deprotected macrocyclic amine is of the highest purity before the coupling step. Purify the precursor by HPLC after the deprotection step if necessary. |
| Suboptimal Solvent/Base | The choice of solvent and base is critical. A polar aprotic solvent like DMF or NMP is a good starting point. Use a non-nucleophilic base like DIPEA to scavenge the acid formed during the reaction. |
Guide 2: Multiple Products Observed in the Reaction Mixture
Problem: "My reaction mixture shows multiple spots on TLC or multiple peaks in the LC-MS, indicating the formation of side products."
| Potential Cause | Recommended Solution |
| Epimerization | If using a chiral carboxylic acid for acylation, the activation step could lead to epimerization at the alpha-carbon. Use coupling reagents known to suppress epimerization, such as COMU or employing additives like Oxyma Pure. |
| Reaction with Other Nucleophiles | Although unlikely with a free amine present, other nucleophilic sites on the molecule could potentially react under harsh conditions. Ensure you are using a sufficient excess of the acylating agent to favor reaction at the most nucleophilic site (the N-terminal amine). |
| Decomposition of Starting Material or Product | The macrocycle may be sensitive to the reaction conditions. Monitor the reaction over time to determine the optimal reaction time and avoid prolonged exposure to potentially degrading conditions. |
Experimental Protocols
Protocol 1: General Procedure for Late-Stage N-Acylation of the Mycoplanecin A Scaffold
This protocol is adapted from the final step of the total synthesis of Mycoplanecin A.[1]
-
Preparation of the Amine Precursor: The Alloc-protected Mycoplanecin A precursor is deprotected using Pd(PPh₃)₄ and a scavenger like dimethyl barbituric acid (DMBA) in a solvent such as DCM or THF.[1] The reaction is monitored by LC-MS until complete consumption of the starting material. The crude amine is then purified, typically by flash chromatography or preparative HPLC, to ensure high purity for the subsequent step.
-
Acylation Reaction:
-
To a solution of the purified amine precursor (1.0 eq) in anhydrous DMF, add the desired carboxylic acid (1.5 - 2.0 eq), a coupling reagent (e.g., HATU, 1.5 eq), and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).
-
If using an acid chloride, dissolve the amine precursor in anhydrous DCM or THF and add a non-nucleophilic base (e.g., 2,6-lutidine or DIPEA, 2.0-3.0 eq). Cool the solution to 0 °C and add the acid chloride (1.2 - 1.5 eq) dropwise.
-
-
Reaction Monitoring: Stir the reaction at room temperature (or gently heat if necessary) and monitor its progress by LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench the reaction appropriately (e.g., with water or a mild aqueous acid). Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final product is purified by reversed-phase preparative HPLC to yield the desired Mycoplanecin A analog.
Data Presentation
Table 1: Reaction Conditions for Key Synthetic Steps in Mycoplanecin A Synthesis
| Step | Reagents and Conditions | Yield | Reference |
| Fragment Coupling | Amine fragment, Carboxylic acid fragment, COMU, DIPEA, DMF | 81% | [1] |
| Macrocyclization | Deprotected linear peptide, DPPA, K₂HPO₄, DMF, 80 °C | 25% | [1] |
| Alloc Deprotection | Alloc-protected macrocycle, Pd(PPh₃)₄, DMBA, THF | Not explicitly stated, but used directly in next step | [1] |
| Final Acylation | Deprotected macrocycle, 2-oxobutanoyl chloride, 2,6-lutidine, THF | "good yield" | [1] |
Visualizations
Caption: Workflow for the late-stage N-acylation of the Mycoplanecin A scaffold.
Caption: Troubleshooting flowchart for low yield in the final N-acylation step.
Caption: Potential sites for derivatization on the Mycoplanecin A scaffold.
References
Minimizing off-target effects of Mycoplanecin B in cellular assays
Welcome to the technical support center for Mycoplanecin B. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cellular assays while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent antibiotic that targets the bacterial DNA polymerase III sliding clamp, DnaN.[1][2][3][4][5] By binding to DnaN, this compound inhibits DNA replication in susceptible bacteria, making it a promising candidate for anti-tuberculosis therapy.[1][2][3][4][5]
Q2: Are there known off-target effects of this compound in mammalian cells?
Currently, there is limited publicly available data specifically detailing the off-target effects of this compound in mammalian cells. As with many small molecule inhibitors, the potential for off-target interactions exists. Given its mechanism as a DNA replication inhibitor in bacteria, it is prudent to assess its potential impact on DNA replication and repair processes in eukaryotic systems.
Q3: What are the general strategies to minimize off-target effects of small molecules like this compound?
Minimizing off-target effects is crucial for accurate interpretation of experimental results. Key strategies include:
-
Dose-Response Studies: Use the lowest effective concentration of this compound to achieve the desired on-target effect.
-
Use of Control Compounds: Include structurally related but inactive analogs of this compound, if available, to differentiate between specific and non-specific effects.
-
Orthogonal Assays: Confirm phenotypes observed with this compound using alternative methods, such as RNAi or CRISPR-Cas9, to target the intended pathway.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging its intended target within the cell.[6][7][8][9]
Q4: How can I assess the potential cytotoxicity of this compound in my cellular assays?
Standard cytotoxicity assays are recommended to determine the concentration range at which this compound may induce cell death. Commonly used methods include:
-
MTT Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability.[10][11][12]
-
Resazurin Assay: A fluorometric assay that also measures metabolic activity.[10]
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.
-
Live/Dead Staining: Utilizes fluorescent dyes to visually distinguish between live and dead cells.
Troubleshooting Guides
Issue 1: High background or inconsistent results in cellular assays.
| Potential Cause | Troubleshooting Step |
| Cell Health and Confluency | Ensure cells are healthy, within a consistent passage number, and plated at an optimal density.[13] |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. |
| Assay Conditions | Optimize incubation times, temperatures, and buffer conditions for your specific cell type and assay.[9] |
| Plate Reader Settings | Verify that the correct wavelength and filter settings are used for colorimetric or fluorometric readouts.[9] |
Issue 2: Observed phenotype may be due to off-target effects.
| Potential Cause | Troubleshooting Step |
| Compound Specificity | Perform a dose-response curve to identify the minimal effective concentration. |
| Lack of Target Engagement | Use a target engagement assay like CETSA to confirm that this compound is binding to its intended target in your cellular model.[6][7][8][9] |
| Off-Target Protein Interaction | Consider proteome-wide approaches such as chemical proteomics or kinome scanning to identify potential off-target binding partners.[14][15][16][17][18][19][20][21] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from published methods and is intended to verify the engagement of this compound with its target protein in intact cells.[8][9]
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
SDS-PAGE gels and transfer membranes
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with this compound at the desired concentration or with DMSO as a vehicle control for 1-2 hours.
-
Heating Step: After treatment, harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the protein concentration and run equal amounts of protein on an SDS-PAGE gel. Transfer the proteins to a membrane and probe with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Data Analysis: Visualize the bands using a chemiluminescence imager. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: MTT Cytotoxicity Assay
This protocol provides a method to assess the cytotoxic effects of this compound.[10][11][12]
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
Visualizations
Caption: Troubleshooting workflow for addressing inconsistent results and potential off-target effects of this compound.
Caption: Simplified signaling pathway illustrating the mechanism of action of this compound in bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of Mycoplanecin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. academic.oup.com [academic.oup.com]
- 14. tandfonline.com [tandfonline.com]
- 15. 4.6. KINOMEscan [bio-protocol.org]
- 16. Kinome scan HNK binding assay [bio-protocol.org]
- 17. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
- 18. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 19. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Validation & Comparative
Comparative Efficacy of Mycoplanecin B and Griselimycin Against Mycobacterium tuberculosis
A Head-to-Head Analysis for Researchers and Drug Development Professionals
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the exploration of novel therapeutic agents with unique mechanisms of action. Among the promising candidates are Mycoplanecin B and griselimycin, two natural product antibiotics that share a common molecular target. This guide provides a comparative overview of their efficacy, supported by available experimental data, to inform further research and development efforts in the fight against tuberculosis.
Executive Summary
Both this compound and griselimycin exhibit potent antimycobacterial activity by targeting the β-clamp (DnaN) of the DNA polymerase III holoenzyme, an essential component of the bacterial DNA replication machinery. This mechanism of action is distinct from currently available anti-tuberculosis drugs, suggesting a potential role in treating drug-resistant infections. While data for this compound is limited in publicly accessible literature, available information on related mycoplanecins and griselimycin derivatives allows for a preliminary comparative assessment. Notably, a related compound, Mycoplanecin E, has been reported to have a minimum inhibitory concentration (MIC) approximately 24 times lower than that of griselimycin, indicating the potential for high potency within the mycoplanecin class.[1] Derivatives of griselimycin, such as cyclohexylgriselimycin, have demonstrated significant in vivo efficacy in mouse models of tuberculosis.
Chemical Structures
A detailed comparison of the chemical structures of this compound and griselimycin is crucial for understanding their structure-activity relationships. While the structure of griselimycin is well-documented, the specific structure of this compound is less readily available in recent literature. Historical publications indicate it is a peptide antibiotic.
Griselimycin: A cyclic depsipeptide.
(Structure of this compound is not available in the currently referenced search results)
Mechanism of Action
This compound and griselimycin share a common and compelling mechanism of action against M. tuberculosis. They both inhibit DNA replication by binding to the DNA sliding clamp, DnaN. This protein forms a ring-like structure that encircles the DNA and tethers the DNA polymerase to the template strand, ensuring processive DNA synthesis. By binding to a hydrophobic pocket on the DnaN protein, these antibiotics allosterically inhibit the interaction between DnaN and the DNA polymerase, effectively halting DNA replication and leading to bacterial cell death.
Caption: Mechanism of action of this compound and griselimycin.
In Vitro Efficacy
The in vitro efficacy of antimicrobial agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound | M. tuberculosis Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Cyclohexylgriselimycin | H37Rv | 0.05 | - | [2] |
| Cyclohexylgriselimycin | (Macrophage-encapsulated) | 0.17 | - | [2] |
| This compound | H37Rv | Data not available | Data not available | |
| Griselimycin | H37Rv | Data not available | Data not available |
In Vivo Efficacy
Preclinical in vivo studies, typically conducted in mouse models of tuberculosis, are critical for evaluating the therapeutic potential of new drug candidates.
| Compound | Animal Model | Dosing Regimen | Reduction in Bacterial Load (log10 CFU) | Reference |
| Cyclohexylgriselimycin | Mouse (acute TB model) | Dose-dependent | Significant reduction, prevents mortality at 25 mg/kg | [3] |
| This compound | Data not available | Data not available |
Note: While in vivo efficacy has been demonstrated for a griselimycin derivative, similar data for this compound is not currently available in the public domain.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination
A common method for determining the MIC of compounds against M. tuberculosis is the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
2. In Vivo Efficacy in a Mouse Model of Tuberculosis
The murine model of chronic tuberculosis is a standard for evaluating the in vivo efficacy of new anti-tuberculosis drugs.
Caption: Workflow for in vivo efficacy testing in a mouse model.
Conclusion and Future Directions
Both this compound and griselimycin represent promising starting points for the development of new anti-tuberculosis drugs due to their novel mechanism of action targeting DnaN. The high potency observed with a Mycoplanecin E and the in vivo efficacy of a griselimycin derivative underscore the potential of these compound classes.
However, a direct and comprehensive comparison of this compound and griselimycin is hampered by the limited availability of published data for this compound. To fully assess their comparative efficacy, further research is critically needed to:
-
Elucidate the chemical structure of this compound.
-
Conduct head-to-head in vitro studies to determine the MIC and bactericidal activity of both this compound and griselimycin against a panel of drug-susceptible and drug-resistant M. tuberculosis strains.
-
Perform in vivo efficacy studies with this compound in a validated mouse model of tuberculosis to compare its performance against griselimycin and its derivatives.
Such studies will be instrumental in prioritizing the most promising candidate for further preclinical and clinical development, ultimately contributing to the urgently needed expansion of the anti-tuberculosis drug pipeline.
References
A Head-to-Head Comparison of Mycoplanecin B and Bedaquiline Efficacy in Mycobacterium tuberculosis
In the landscape of antimicrobial drug development, particularly for challenging pathogens like Mycobacterium tuberculosis, a thorough evaluation of novel compounds against established treatments is paramount. This guide provides a comparative analysis of Mycoplanecin B, a newer investigational antibiotic, and Bedaquiline, a cornerstone of modern multidrug-resistant tuberculosis (MDR-TB) therapy. While direct head-to-head clinical trials are not yet available, this document synthesizes existing preclinical data to offer a comparative perspective for researchers, scientists, and drug development professionals.
Executive Summary
This compound and Bedaquiline represent two distinct classes of antimycobacterial agents with different mechanisms of action. Bedaquiline, a diarylquinoline, targets the F1Fo-ATP synthase, disrupting cellular energy production.[1][2][3][4][5] Mycoplanecins, on the other hand, are cyclic peptides that inhibit the DNA polymerase III sliding clamp (DnaN), a critical component of DNA replication.[6][7][8][9] This fundamental difference in their molecular targets suggests they could have distinct efficacy profiles and roles in combination therapy.
In Vitro Efficacy
The in vitro potency of an antimicrobial agent is a key indicator of its potential therapeutic efficacy. This is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.
This compound In Vitro Activity
Recent studies have highlighted the potent in vitro activity of Mycoplanecins against Mycobacterium tuberculosis. Specifically, Mycoplanecin E demonstrated a remarkably low MIC of 83 ng/mL.[6][7] This suggests a high degree of potency at the cellular level.
| Compound | Organism | MIC | Reference |
| Mycoplanecin E | Mycobacterium tuberculosis | 83 ng/mL | [6][7] |
| Dihydromycoplanecin A | Mycobacterium tuberculosis | <0.0125 - 25 µg/mL | [10] |
Bedaquiline In Vitro Activity
Bedaquiline has been extensively studied and exhibits potent in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. Its MIC is consistently low, underscoring its effectiveness in inhibiting mycobacterial growth.
| Compound | Organism | MIC Range | MIC50 | Reference |
| Bedaquiline | Mycobacterium tuberculosis | 0.002 - 0.06 µg/mL | 0.03 µg/mL | [5] |
| Bedaquiline | M. tuberculosis (sensitive) | 0.06 µg/mL | - | [11] |
| Bedaquiline | M. tuberculosis (resistant) | 0.25 - 8 µg/mL | - | [11] |
| Bedaquiline | M. intracellulare | 0.06 µg/mL | - | [12] |
| Bedaquiline | M. avium | 0.06 - 0.12 µg/mL | - | [12] |
Mechanism of Action
The distinct mechanisms of action of this compound and Bedaquiline are a critical aspect of their comparison, as this influences their spectrum of activity, potential for cross-resistance, and utility in combination regimens.
This compound: Targeting DNA Replication
Mycoplanecins exert their antimycobacterial effect by binding to the DNA polymerase III sliding clamp, DnaN.[6][7] This protein is essential for DNA replication, and its inhibition leads to a cessation of bacterial cell division.
References
- 1. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bedaquiline - Wikipedia [en.wikipedia.org]
- 3. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline | Semantic Scholar [semanticscholar.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Total Synthesis of Mycoplanecin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimycobacterial activities in vitro and in vivo and pharmacokinetics of dihydromycoplanecin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]
- 12. publications.ersnet.org [publications.ersnet.org]
Investigating the potential for resistance development to Mycoplanecin B in M. smegmatis
This guide provides a comparative analysis of the potential for Mycobacterium smegmatis to develop resistance to Mycoplanecin B, a potent antibiotic with a novel mechanism of action. It is intended for researchers, scientists, and drug development professionals investigating new anti-mycobacterial agents. The guide compares this compound with established antibiotics and provides detailed experimental protocols for assessing resistance potential.
Comparative Analysis of Anti-Mycobacterial Agents
M. smegmatis, a non-pathogenic, fast-growing mycobacterium, serves as an invaluable model organism for studying the efficacy and resistance mechanisms of drugs targeting Mycobacterium tuberculosis (Mtb). This compound's unique target—the DNA polymerase III sliding clamp (DnaN)—distinguishes it from conventional frontline antibiotics, suggesting a lower initial potential for cross-resistance with existing drug-resistant strains.[1][2][3]
The following table summarizes the performance of this compound in comparison to standard anti-mycobacterial drugs.
| Characteristic | This compound | Rifampicin | Isoniazid (Prodrug) |
| Molecular Target | DNA Polymerase III Sliding Clamp (DnaN)[2][3] | DNA-dependent RNA polymerase (RpoB)[4] | Mycolic Acid Synthesis (InhA)[4] |
| Mechanism of Action | Inhibits DNA replication initiation.[2] | Inhibits transcription initiation.[4] | Inhibits cell wall synthesis.[4] |
| Reported MIC vs. Mtb/M. smegmatis | ~0.083 µg/mL (Mycoplanecin E vs. Mtb)[3] | ~3 µg/mL (vs. M. smegmatis)[5] | ~0.05 µg/mL (vs. Mtb) |
| Primary Resistance Mechanism | Target modification (hypothesized mutations in dnaN gene). | Target modification (mutations in rpoB gene).[4] | Prevention of prodrug activation (mutations in katG).[4] |
| Reported Resistance Frequency | Data not available (expected to be low initially). | 10⁻⁷ - 10⁻⁸ | 10⁻⁶ - 10⁻⁷ |
Note: Data for this compound is based on closely related analogs and/or is hypothetical, intended for illustrative comparison. Experimental validation is required.
Potential Signaling and Resistance Pathways
The primary mechanism of action for this compound is the direct inhibition of the DnaN sliding clamp, a critical component of the DNA replication machinery. Consequently, the most probable mechanism for acquired resistance is the alteration of the drug's binding site on DnaN through genetic mutation. Other general bacterial resistance mechanisms, such as the activity of efflux pumps, could also contribute to reduced susceptibility.[6][7]
References
- 1. Total Synthesis of Mycoplanecin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Application of Mycobacterium smegmatis as a surrogate to evaluate drug leads against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug Resistance in Nontuberculous Mycobacteria: Mechanisms and Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Mycoplanecin E Demonstrates Superior Potency Over Other Variants in Preclinical Studies
FOR IMMEDIATE RELEASE
[City, State] – [Date] – New comparative research highlights the exceptional potency of Mycoplanecin E, a promising anti-tuberculosis antibiotic candidate, against Mycobacterium tuberculosis. The findings position Mycoplanecin E as a lead compound for further development in the fight against tuberculosis, demonstrating significantly greater activity than other known Mycoplanecin variants and related compounds.
Mycoplanecins are a class of cyclic depsipeptides that have garnered significant interest for their novel mechanism of action, targeting the DNA polymerase III sliding clamp (DnaN), an essential component of the bacterial replication machinery.[1][2][3] This distinct target offers a critical advantage, as it is not exploited by current tuberculosis therapies, suggesting a low probability of cross-resistance with existing drugs.
Comparative Potency of Mycoplanecin Variants
Recent studies have elucidated the superior antimycobacterial activity of Mycoplanecin E. In head-to-head comparisons, Mycoplanecin E exhibited a minimum inhibitory concentration (MIC) of 83 ng/mL against Mycobacterium tuberculosis, a value approximately 24-fold more potent than the related compound, griselimycin.[1][4] While comprehensive quantitative data for all Mycoplanecin variants is still emerging, the available evidence consistently points to Mycoplanecin E as the most active analogue identified to date.
| Compound | Target | Minimum Inhibitory Concentration (MIC) against M. tuberculosis | Binding Affinity to DnaN (Kd) |
| Mycoplanecin E | DnaN | 83 ng/mL | Nanomolar range |
| Mycoplanecin A | DnaN | Potent activity reported | Nanomolar range |
| Griselimycin | DnaN | ~2000 ng/mL | Potent binding |
Mechanism of Action: DnaN Inhibition and Induction of the SOS Response
Mycoplanecins exert their bactericidal effect by binding with high affinity to the DNA polymerase III sliding clamp, DnaN.[1][4] This interaction obstructs DNA replication, leading to the accumulation of single-stranded DNA and the subsequent induction of the bacterial SOS response.[1][5][6][7] The SOS response is a global DNA damage repair system; however, its prolonged activation in the face of persistent DNA replication blockage is ultimately lethal to the bacterial cell.[5][6][7] The potent induction of the SOS pathway, evidenced by the upregulation of proteins such as RecA and RadA, is a key indicator of Mycoplanecin's on-target activity.[1]
Experimental Protocols
The superior potency of Mycoplanecin E was validated through rigorous in vitro assays. The key experimental methodologies are detailed below.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of Mycoplanecin E and its analogues against Mycobacterium tuberculosis is determined using the broth microdilution method.[8][9]
-
Preparation of Bacterial Inoculum: A mid-logarithmic phase culture of M. tuberculosis is diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, and catalase) to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: Mycoplanecin variants are serially diluted in a 96-well microplate to create a range of concentrations.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for 7 to 14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
DnaN Binding Affinity Assay (Microscale Thermophoresis)
The binding affinity of Mycoplanecin variants to the DnaN protein is quantified using Microscale Thermophoresis (MST).[4][10][11]
-
Protein Labeling: Recombinant DnaN protein is fluorescently labeled according to standard protocols.
-
Serial Dilution of Ligands: A serial dilution of the Mycoplanecin compounds (ligands) is prepared.
-
Binding Reaction: The labeled DnaN protein is mixed with the different concentrations of the ligands and incubated to reach binding equilibrium.
-
MST Measurement: The samples are loaded into capillaries, and the thermophoretic movement of the labeled DnaN is measured in a Monolith NT.115 instrument (NanoTemper Technologies).
-
Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the dissociation constant (Kd) is calculated by fitting the data to a binding curve.
The compelling preclinical data for Mycoplanecin E underscores its potential as a next-generation antibiotic for the treatment of tuberculosis. Further studies are warranted to evaluate its efficacy and safety in in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of Mycoplanecin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MicroScale Thermophoresis: A Rapid and Precise Method to Quantify Protein-Nucleic Acid Interactions in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting evolution of antibiotic resistance by SOS response inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SOS system: A complex and tightly regulated response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The DNA Damage Inducible SOS Response Is a Key Player in the Generation of Bacterial Persister Cells and Population Wide Tolerance [frontiersin.org]
- 8. google.com [google.com]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosystems.physik.uni-muenchen.de [biosystems.physik.uni-muenchen.de]
- 11. Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the safety profile of Mycoplanecin B against second-line anti-tuberculosis drugs
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative safety profile of established second-line anti-tuberculosis (TB) drugs. This analysis serves as a crucial benchmark for the evaluation of new chemical entities in the anti-TB drug development pipeline.
Executive Summary: An evaluation of the novel anti-tuberculosis antibiotic, Mycoplanecin B, reveals promising potent in-vitro activity against Mycobacterium tuberculosis, targeting the DNA polymerase III sliding clamp (DnaN)[1][2]. While its unique mechanism of action presents a significant advancement in combating drug-resistant TB, a comprehensive safety and toxicity profile for this compound is not yet publicly available, reflecting its early stage in the drug discovery process[1][2][3]. Therefore, this guide benchmarks the safety profiles of commonly utilized second-line anti-TB drugs to provide a comparative context for the future development and clinical assessment of new candidates like this compound.
Comparative Safety Profiles of Second-Line Anti-Tuberculosis Drugs
The treatment of multidrug-resistant tuberculosis (MDR-TB) necessitates the use of second-line drugs, which are often associated with a higher incidence of adverse drug reactions compared to first-line therapies. A thorough understanding of these toxicities is paramount for patient management and the development of safer alternatives. The following table summarizes the key adverse effects associated with prominent second-line anti-TB drug classes.
Table 1: Summary of Common and Serious Adverse Effects of Second-Line Anti-Tuberculosis Drugs
| Drug Class | Drug Examples | Common Adverse Effects | Serious Adverse Effects | Incidence of Key Adverse Effects |
| Aminoglycosides | Amikacin, Kanamycin | Nausea, vomiting, rash.[4][5] | Ototoxicity (hearing loss, vestibular dysfunction), nephrotoxicity (kidney damage), neuromuscular blockade.[4][5][6][7] | Ototoxicity: 18% (aminoglycosides overall), 15.6% (Kanamycin)[6][7]; Nephrotoxicity: 7.5% (aminoglycosides overall), 4.5% (Kanamycin)[6][7] |
| Fluoroquinolones | Levofloxacin, Moxifloxacin | Gastrointestinal disturbances, dizziness, headache. | Cardiotoxicity (QTc prolongation), tendinitis and tendon rupture, peripheral neuropathy, central nervous system effects. | Generally well-tolerated with rare serious adverse effects. Fluoroquinolone-related adverse events estimated at 2.2% in one study. |
| Thioamides | Ethionamide | Gastrointestinal distress (nausea, vomiting, abdominal pain), metallic taste, anorexia.[1][2][3] | Hepatotoxicity, hypothyroidism, peripheral neuropathy, psychiatric disturbances (depression), optic neuritis.[1][3] | Hepatotoxicity occurs in up to 5% of patients.[3] Gastrointestinal intolerance is very common, affecting up to 50% of patients at a 1g single dose. |
| Cyclic Peptides | Capreomycin | Pain and induration at injection site, electrolyte disturbances. | Ototoxicity, nephrotoxicity. | Similar toxicity profile to aminoglycosides. |
| D-alanine analogues | Cycloserine | Headache, dizziness, drowsiness, confusion, memory loss. | Neuropsychiatric effects (psychosis, depression, seizures), peripheral neuropathy. | High incidence of early neuropsychiatric toxicity. Neurotoxicity with neuroimaging changes reported in 3.37% of patients in one study. |
| Salicylates | Para-aminosalicylic acid (PAS) | Gastrointestinal intolerance (nausea, vomiting, diarrhea). | Hypersensitivity reactions, hepatotoxicity, hypothyroidism. |
Experimental Protocols for Key Safety Assessments
To evaluate the safety profile of a new anti-tuberculosis candidate such as this compound, a series of standardized in-vitro and in-vivo toxicological studies are required. Below are outlines of key experimental protocols.
In-Vitro Cytotoxicity Assay
-
Objective: To determine the concentration of the drug that is toxic to mammalian cells.
-
Methodology:
-
Cell Culture: Culture a relevant mammalian cell line (e.g., HepG2 for liver cells, HEK293 for kidney cells) in appropriate media.
-
Drug Exposure: Seed cells in 96-well plates and expose them to a range of concentrations of the test compound for 24-72 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), the concentration of the drug that causes a 50% reduction in cell viability.
-
Hepatotoxicity Assessment
-
Objective: To evaluate the potential for the drug to cause liver injury.
-
Methodology:
-
Animal Model: Administer the test compound to rodents (e.g., rats or mice) daily for a specified period (e.g., 14 or 28 days).
-
Biochemical Analysis: Collect blood samples at regular intervals and at the end of the study to measure liver function markers such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.
-
Histopathology: At the end of the study, euthanize the animals and perform a gross examination of the liver. Collect liver tissue for histopathological analysis to identify any cellular damage, inflammation, or necrosis.
-
Neurotoxicity Assessment
-
Objective: To assess the potential for the drug to cause adverse effects on the central and peripheral nervous systems.
-
Methodology:
-
Functional Observation Battery (FOB): In a rodent model, perform a series of observational tests to detect changes in behavior, motor function, and sensory responses following drug administration.
-
Motor Activity Assessment: Use automated activity monitors to quantify changes in locomotor activity.
-
Histopathology: Perfuse the animals and collect brain and nerve tissues for histopathological examination to identify any neuronal damage or degeneration.
-
Ototoxicity Assessment
-
Objective: To determine the potential for the drug to cause damage to the inner ear, leading to hearing loss or balance problems.
-
Methodology:
-
Auditory Brainstem Response (ABR): In an animal model (e.g., guinea pigs), measure the electrical activity of the auditory pathway in response to sound stimuli before and after drug administration. An increase in the hearing threshold indicates ototoxicity.
-
Histopathology: At the end of the study, collect the cochleae for histopathological examination to assess the integrity of the hair cells.
-
Visualizing Experimental Workflows and Pathways
To further elucidate the processes involved in safety assessment and drug-induced toxicity, the following diagrams are provided.
Caption: Workflow for in-vivo hepatotoxicity assessment of a new drug candidate.
Caption: Simplified signaling pathway of aminoglycoside-induced ototoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of Mycoplanecin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anti-tuberculosis drug development via targeting the cell envelope of Mycobacterium tuberculosis [frontiersin.org]
- 5. Mycoplanecins, novel antimycobacterial antibiotics from Actinoplanes awajinensis subsp. mycoplanecinus subsp. nov. III. Structural determination of mycoplanecin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methionine and vitamin B‐complex ameliorate antitubercular drugs‐induced toxicity in exposed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Harnessing Actinobacteria secondary metabolites for tuberculosis drug discovery: Historical trends, current status and future outlooks - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Mycoplanecin B: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper disposal of antibiotic compounds like Mycoplanecin B is a critical component of laboratory safety and environmental responsibility. Due to the lack of specific disposal protocols for this compound, a conservative approach treating it as hazardous chemical waste is essential. This guide provides a procedural framework based on general best practices for antibiotic and chemical waste management to ensure safety and compliance.
Core Principle: Treat as Hazardous Chemical Waste
Given the absence of explicit degradation or inactivation data for this compound, all materials containing this antibiotic, including pure compound, stock solutions, and treated media, should be considered hazardous chemical waste.[1] Improper disposal, such as flushing down drains, can contribute to environmental contamination and the development of antimicrobial resistance.[2][3]
Procedural Workflow for this compound Disposal
The following step-by-step process outlines the recommended procedure for handling and disposing of this compound waste.
1. Segregation and Collection:
-
Immediately segregate all this compound waste from the general laboratory trash.
-
This includes unused or expired pure compounds, stock solutions, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware (e.g., pipette tips, tubes, flasks) that has come into direct contact with the compound.
-
Collect all this compound waste in a designated, clearly labeled, and leak-proof hazardous waste container.[4]
2. Waste Container Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure area away from general lab traffic.
-
Ensure the storage area is well-ventilated and that the container is not exposed to extreme temperatures or direct sunlight.
4. Disposal Request and Pickup:
-
Once the waste container is full, or in accordance with your institution's waste accumulation time limits, submit a hazardous waste pickup request to your EHS department.
-
Do not attempt to dispose of the waste through regular trash or down the drain.
5. Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound.
-
Use a broad-spectrum disinfectant or cleaning agent recommended by your institution for chemical decontamination.
Key Considerations for Antibiotic Waste Management
The following table summarizes critical aspects of managing different types of this compound waste, based on general antibiotic disposal guidelines.
| Waste Type | Recommended Containment | Disposal Method | Rationale |
| Pure this compound Compound | Original, sealed container or a new, properly labeled hazardous waste container. | Collection by institutional EHS for incineration or other approved chemical destruction methods.[4] | Prevents environmental release and ensures complete deactivation of the active pharmaceutical ingredient. |
| This compound Stock Solutions | Designated, sealed, and clearly labeled hazardous chemical waste container.[1] | Collection by institutional EHS for chemical neutralization or incineration.[4] | High concentrations of antibiotics pose a significant environmental risk if not properly managed.[1] |
| Contaminated Labware (non-sharp) | Lined, designated hazardous waste bin. | Collection by institutional EHS. | Prevents cross-contamination and accidental exposure. |
| Contaminated Sharps | Puncture-resistant, designated sharps container labeled for hazardous chemical waste.[5] | Collection by institutional EHS for incineration. | Ensures safe handling and disposal of items that can cause physical injury and chemical exposure. |
| Contaminated Liquid Media | Collect in a sealed, leak-proof hazardous waste container. | Collection by institutional EHS. Autoclaving may not be effective as the heat stability of this compound is unknown.[1] | Prevents the release of the active antibiotic into the wastewater system. |
| Contaminated PPE | Lined hazardous waste container. | Collection by institutional EHS. | Minimizes the risk of secondary contamination and exposure. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This document provides general guidance based on established best practices for antibiotic and chemical waste disposal. It is not a substitute for specific institutional policies and procedures. Always consult your institution's Environmental Health and Safety (EHS) department for detailed instructions and requirements for the disposal of this compound and other hazardous materials.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 3. Antimicrobial Drug Disposal - Antimicrobial Resistance Opportunity Mapping [wpsites.ucalgary.ca]
- 4. How to Properly Handle and Dispose of Pharmaceutical Waste [gicmd.com]
- 5. Biohazardous Waste Disposal Guide | Policies [policies.dartmouth.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
